molecular formula C20H22N2O5S B2391711 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1060190-52-4

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B2391711
CAS No.: 1060190-52-4
M. Wt: 402.47
InChI Key: OMHDDYWJGNEIEY-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a tetrahydrofuran ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the tetrahydrofuran-2-carbonyl group and finally the benzenesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxylic acid have structural similarities and are used in similar applications.

    Benzenesulfonamide Derivatives: Compounds such as sulfanilamide are well-known for their medicinal properties and share the benzenesulfonamide group.

Uniqueness

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-16-6-8-17(9-7-16)28(24,25)21-15-5-4-14-10-11-22(18(14)13-15)20(23)19-3-2-12-27-19/h4-9,13,19,21H,2-3,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDDYWJGNEIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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